4-(Azepan-1-yl)aniline hydrochloride

sigma-1 receptor CNS drug discovery neuropathic pain

4-(Azepan-1-yl)aniline hydrochloride (CAS 1092733-37-3; molecular formula C₁₂H₁₉ClN₂; MW 226.75 g/mol) is the hydrochloride salt of a para-substituted aniline bearing a saturated seven-membered azepane (hexahydro-1H-azepine) N-heterocycle. The corresponding free base, 4-(azepan-1-yl)aniline (CAS 57356-18-0; MW 190.28 g/mol; XLogP3 = 3.1), is a lipophilic aromatic amine building block with a computed topological polar surface area (TPSA) of approximately 29.3 Ų and one rotatable bond.

Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
CAS No. 1092733-37-3
Cat. No. B1310359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)aniline hydrochloride
CAS1092733-37-3
Molecular FormulaC12H19ClN2
Molecular Weight226.74 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H
InChIKeyOSRAHLUZNPXHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)aniline Hydrochloride (CAS 1092733-37-3): Chemical Identity, Salt-Form Properties, and Procurement Baseline


4-(Azepan-1-yl)aniline hydrochloride (CAS 1092733-37-3; molecular formula C₁₂H₁₉ClN₂; MW 226.75 g/mol) is the hydrochloride salt of a para-substituted aniline bearing a saturated seven-membered azepane (hexahydro-1H-azepine) N-heterocycle . The corresponding free base, 4-(azepan-1-yl)aniline (CAS 57356-18-0; MW 190.28 g/mol; XLogP3 = 3.1), is a lipophilic aromatic amine building block with a computed topological polar surface area (TPSA) of approximately 29.3 Ų and one rotatable bond [1]. The hydrochloride salt form is the predominant commercially available species, typically supplied at ≥95% purity (validated by NMR, HPLC, or GC) from multiple research-chemical suppliers, and is intended exclusively for laboratory research and further synthetic elaboration . The compound bears a ChEMBL identifier (CHEMBL601952) and has been screened in PubChem BioAssays and the BindingDB database, with activity records against sphingosine 1-phosphate receptor 1 (S1P₁), DNA damage-inducible transcript 3 protein (DDIT3), and X-box-binding protein 1 (XBP1), establishing it as a pharmacologically annotated screening hit and a versatile aryl-amine building block for medicinal chemistry [1][2].

Why 4-(Azepan-1-yl)aniline Hydrochloride Cannot Be Casually Replaced by Piperidine, Pyrrolidine, or Morpholine Aniline Analogs in Research Procurement


Although 4-(piperidin-1-yl)aniline, 4-(pyrrolidin-1-yl)aniline, and 4-(morpholin-1-yl)aniline share the para-aminoaryl-cyclic-amine scaffold, the seven-membered azepane ring in 4-(azepan-1-yl)aniline hydrochloride introduces a distinct combination of conformational flexibility, lipophilicity, and steric footprint that cannot be replicated by five- or six-membered ring analogs [1]. Direct comparative structure–activity relationship (SAR) studies across multiple target classes have demonstrated that exchanging piperidine for azepane can produce a 2.9-fold improvement in binding affinity (σ₁ receptor Ki) and a 3.3-fold gain in subtype selectivity, outcomes attributed to the azepane ring's ability to adopt folded conformations inaccessible to piperidine and to engage larger hydrophobic sub-pockets [1][2]. The hydrochloride salt form further differentiates this compound from free-base analogs by providing enhanced aqueous solubility (critical for in vitro assay preparation) and improved long-term storage stability, factors that directly impact experimental reproducibility and procurement efficiency . Simple substitution without experimental validation therefore risks loss of target engagement, altered physicochemical and ADME profiles, and batch-to-batch inconsistency in salt-form-dependent applications.

Quantitative Differentiation Evidence for 4-(Azepan-1-yl)aniline Hydrochloride Versus Closest Cyclic-Amine Aniline Analogs


Sigma-1 Receptor Affinity: Azepane Ring Delivers 2.9-Fold Higher Affinity and 3.3-Fold Greater σ₁/σ₂ Selectivity Over Piperidine in Matched-Pair Spirocyclic Ligands

In a systematic matched-pair comparison within a spirocyclic tetrahydropyran scaffold series, expansion of the saturated N-heterocycle from piperidine (six-membered) to azepane (seven-membered) produced a 2.9-fold increase in σ₁ receptor binding affinity and a 3.3-fold improvement in selectivity over the σ₂ receptor subtype. Specifically, the piperidine-containing ligand 5a exhibited Ki(σ₁) = 1.2 nM with 45-fold σ₁/σ₂ selectivity, whereas the corresponding azepane analog 23a achieved Ki(σ₁) = 0.42 nM with 150-fold selectivity [1]. Although this comparison was performed on a spirocyclic scaffold rather than the simple 4-(cyclic-amino)aniline core, it constitutes the strongest available class-level evidence that the seven-membered azepane ring, when presented at an equivalent vector, can confer measurable and therapeutically meaningful gains in target affinity and subtype discrimination relative to its six-membered piperidine counterpart.

sigma-1 receptor CNS drug discovery neuropathic pain

Histamine H₃ Receptor: Azepane-Containing Ligand Achieves 28% Higher Affinity Than Matched Piperidine Analog in the Same Study

A 2017 study by Łażewska et al. synthesized and evaluated a panel of biphenyloxy-alkyl derivatives bearing either piperidine or azepane head-groups for binding at the recombinant human histamine H₃ receptor (hH₃R) [1]. Within the meta-biphenyl sub-series featuring a six-carbon alkyl linker, the azepane-terminated compound (1-(6-(3-phenylphenoxy)hexyl)azepane, compound 13) displayed the highest affinity of the entire study: Ki = 18 nM. Its direct comparator, the corresponding piperidine analog with identical linker and biphenyl substitution, showed Ki = 25 nM. Thus, the azepane→piperidine substitution alone accounted for a 1.4-fold (28%) gain in H₃R affinity [1]. Moreover, para-biphenyl azepane derivative 16 (Ki = 34 nM) demonstrated functional antagonism in a cAMP accumulation assay (IC₅₀ = 9 nM), high selectivity over hH₄R (>600-fold), low hERG liability (IC₅₀ > 1.70 µM), and oral activity in the rat dipsogenia model (ED₅₀ = 1.75 mg/kg) [1].

histamine H3 receptor CNS disorders GPCR ligand design

Lipophilicity Gradient Across Ring-Size Homologs: Azepane Aniline (XLogP3 = 3.1) Offers 1.1 Log Unit Higher Lipophilicity Than Piperidine Analog (XLogP3 = 2.0), Modulating Passive Membrane Permeability

A systematic analysis of computed lipophilicity across the homologous series of 4-(cyclic-amino)aniline free bases reveals a progressive increase in XLogP3 with expanding ring size: 4-(pyrrolidin-1-yl)aniline (estimated XLogP3 ≈ 1.7), 4-(piperidin-1-yl)aniline (XLogP3 = 2.0, PubChem CID 53629924), and 4-(azepan-1-yl)aniline (XLogP3 = 3.1, PubChem CID 93643) [1][2]. The 1.1 log unit gap between the azepane and piperidine analogs corresponds to an approximately 12.6-fold difference in calculated octanol–water partition coefficient, a magnitude that can substantially shift a compound's position within the CNS multiparameter optimization (MPO) desirability window and affect both passive membrane permeability and plasma protein binding [3]. The molecular weight likewise increases predictably: pyrrolidine (162.23 g/mol) → piperidine (176.26 g/mol) → azepane (190.28 g/mol), while the topological polar surface area remains essentially constant (≈29–30 Ų) across the series, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1].

physicochemical property differentiation CNS MPO lead optimization

Conformational Flexibility: Seven-Membered Azepane Ring Adopts Folded Conformations Inaccessible to Piperidine, Enabling Distinct Binding-Pocket Accommodation

Crystallographic and computational evidence from N-myristoyltransferase (NMT) inhibitor programs has shown that the azepane ring can adopt a folded conformation that is energetically unfavorable for a piperidine ring, and that this conformational shift directly explains the lack of activity of the corresponding piperidine analog [1]. In the spirocyclic σ₁ ligand study, the enhanced affinity and selectivity of azepane-containing compounds was explicitly attributed to 'the larger ring size allowing enhanced conformational adaptability, which can improve binding to targets with complex active sites' [2]. This class-level principle is broadly recognized: in iminosugar glucosidase inhibitors, a seven-membered L-ido-azepane displayed nearly twice the activity (IC₅₀ = 80 µM) of the corresponding six-membered D-gluco-piperidine drug miglustat (IC₅₀ ≈ 150 µM) [3]. While no co-crystal structure of 4-(azepan-1-yl)aniline itself bound to a protein target is publicly available, the convergent evidence across chemically diverse series supports the general principle that the azepane ring provides conformational options—particularly folded or pseudo-axial orientations—that are sterically or energetically prohibited in piperidine and pyrrolidine analogs.

conformational analysis structure-based drug design NMT inhibition

Hydrochloride Salt Form: Improved Aqueous Solubility and Handling Reproducibility Versus Free-Base Analogs

4-(Azepan-1-yl)aniline hydrochloride (CAS 1092733-37-3) is the predominant commercially supplied form, offered by multiple vendors at ≥95% purity with batch-specific QC (NMR, HPLC, GC) . The free base (CAS 57356-18-0) has a computed aqueous solubility (ESOL LogS = −3.94) corresponding to approximately 0.026 mg/mL (0.000115 mol/L), classifying it as 'moderately soluble' . The hydrochloride salt is explicitly noted to enhance solubility and stability relative to the free base [1], which is critical for preparing DMSO stock solutions and aqueous dilution series for in vitro pharmacology. In contrast, comparator free-base analogs such as 4-(piperidin-1-yl)aniline (CAS 2359-60-6; mp 26–29 °C) and 4-(pyrrolidin-1-yl)aniline (CAS 2632-65-7; mp 120–122 °C) are predominantly available as free bases with variable purity specifications, introducing potential handling and solubility inconsistencies in cross-compound comparisons unless the hydrochloride salt is specifically sourced or prepared in situ .

salt form selection compound management assay reproducibility

High-Confidence Application Scenarios for 4-(Azepan-1-yl)aniline Hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery: σ₁ Receptor and Histamine H₃ Receptor Ligand Development Leveraging Azepane-Mediated Affinity Gains

For neuroscience-focused medicinal chemistry programs targeting σ₁ receptors (neuropathic pain, neuroprotection, depression) or histamine H₃ receptors (cognition, narcolepsy, ADHD), 4-(azepan-1-yl)aniline hydrochloride serves as a privileged aniline building block for constructing lead-like molecules that exploit the azepane ring's demonstrated capacity to deliver 2.9-fold higher σ₁ affinity and 3.3-fold greater subtype selectivity over piperidine analogs [1], as well as superior H₃R binding (azepane Ki = 18 nM vs piperidine Ki = 25 nM) with downstream in vivo efficacy and favorable safety margins [2]. The compound's XLogP3 of 3.1 positions it within the favorable CNS MPO range for brain-penetrant candidates, offering a tangible advantage over less lipophilic piperidine (XLogP3 = 2.0) and pyrrolidine (XLogP3 ≈ 1.7) building blocks [3].

Proteasome Deubiquitinase Inhibitor SAR: Pairwise Azepane-vs-Piperidine Antiproliferative Potency Comparisons in Oncology

In cancer cell-based SAR studies of proteasome DUB inhibitors structurally related to b-AP15 (VLX1500), pairwise substitution of the central piperidine ring with an azepane ring yielded measurable changes in antiproliferative IC₅₀ values against HCT116 colorectal carcinoma cells in a 72-hour continuous exposure format, with structure–activity patterns attributed to altered conformational preferences of the seven-membered ring [4]. Using 4-(azepan-1-yl)aniline hydrochloride as a synthetic intermediate enables medicinal chemists to directly test the azepane→piperidine ring-size hypothesis within their own b-AP15-like or DUB-inhibitor chemotypes, with batch-certified purity (≥95%) supporting reliable dose–response and SAR interpretations .

Focused Compound Library Synthesis: Ring-Size SAR Exploration Across Pyrrolidine–Piperidine–Azepane Aniline Series

For hit-to-lead or lead optimization campaigns where the 4-(cyclic-amino)aniline fragment constitutes a variable structural motif, 4-(azepan-1-yl)aniline hydrochloride completes the 5-6-7 ring-size SAR matrix alongside 4-(pyrrolidin-1-yl)aniline and 4-(piperidin-1-yl)aniline. The progressive increase in lipophilicity (XLogP3: ~1.7 → 2.0 → 3.1) and conformational flexibility across this homologous series enables systematic exploration of lipophilic efficiency (LipE), target engagement, and ADME property optimization within a controlled scaffold [3]. The hydrochloride salt's superior aqueous handling properties facilitate parallel library synthesis and high-throughput assay preparation compared to the free-base analogs .

Biochemical Screening Hit Follow-Up: S1P₁, DDIT3, and XBP1 Target Validation Using a Pharmacologically Annotated Building Block

4-(Azepan-1-yl)aniline hydrochloride carries pre-existing PubChem BioAssay and BindingDB annotation across multiple targets, including S1P₁ receptor agonism (EC₅₀ = 9.89 × 10³ nM), DDIT3 (CHOP) protein modulation (IC₅₀ = 6.71 × 10³ nM), and XBP1 activity (IC₅₀ = 1.00 × 10⁴ nM), derived from NIH Molecular Libraries Screening Centers Network (MLSCN) campaigns [5]. While these activities are modest and require further optimization, they provide a data-rich starting point for academic and biotech groups pursuing target validation or chemogenomic profiling, where the compound can serve as both a reference tool compound and a synthetic precursor for focused analog generation, backed by publicly available screening data that is absent for its piperidine and pyrrolidine aniline analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azepan-1-yl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.